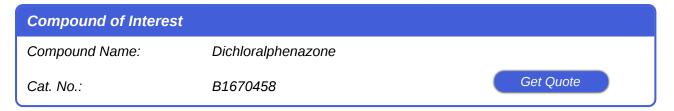


Application Notes and Protocols for Quantifying Dichloralphenazone Components in Biological Samples

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloralphenazone is a sedative and analgesic compound comprised of a complex of chloral hydrate and phenazone (also known as antipyrine).[1][2] Upon administration or dissolution in aqueous solutions, it dissociates into its constituent components, chloral hydrate and phenazone.[2] Therefore, the quantification of **dichloralphenazone** in biological matrices such as plasma and urine requires the measurement of its active components or their major metabolites. Chloral hydrate is rapidly metabolized to trichloroethanol, which is the primary active metabolite. Phenazone is metabolized to a lesser extent before excretion.

These application notes provide detailed protocols for the quantitative analysis of phenazone in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and trichloroethanol in urine using Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for pharmacokinetic, toxicokinetic, and drug metabolism studies.

Summary of Quantitative Data

The following table summarizes the typical performance characteristics of the analytical methods described in this document. These values are representative of what can be expected from a validated bioanalytical method.



Parameter	LC-MS/MS for Phenazone in Plasma	GC-MS for Trichloroethanol in Urine
Lower Limit of Quantification (LLOQ)	0.5 ng/mL	10 ng/mL
Linearity Range	0.5 - 500 ng/mL (r ² > 0.995)	10 - 1000 ng/mL (r ² > 0.995)
Intra-day Precision (%CV)	< 15%	< 15%
Inter-day Precision (%CV)	< 15%	< 15%
Accuracy (% Recovery)	85 - 115%	85 - 115%
Matrix Effect	Minimal	To be assessed

Experimental Protocols

Protocol 1: Quantification of Phenazone in Human Plasma by LC-MS/MS

This method provides a sensitive and selective approach for the determination of phenazone in human plasma.

- 1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
- Thaw frozen plasma samples at room temperature.
- Vortex mix the plasma samples to ensure homogeneity.
- Pipette 100 μL of plasma into a 1.5 mL microcentrifuge tube.
- Add 10 μL of internal standard working solution (e.g., Phenazone-d3 at 100 ng/mL).
- Add 200 μL of acetonitrile to precipitate proteins.
- Vortex for 30 seconds.
- Centrifuge at 14,000 x g for 10 minutes.



- Transfer the supernatant to a clean microcentrifuge tube.
- Add 500 μL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.
- Vortex for 1 minute.
- Centrifuge at 14,000 x g for 5 minutes.
- Transfer the upper organic layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
- Transfer to an autosampler vial for LC-MS/MS analysis.
- 2. LC-MS/MS Conditions
- LC System: Agilent 1290 Infinity II LC System or equivalent.
- Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 μm.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
 - 0-0.5 min: 5% B
 - o 0.5-2.5 min: 5-95% B
 - 2.5-3.0 min: 95% B
 - 3.0-3.1 min: 95-5% B
 - o 3.1-4.0 min: 5% B



- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 μL.
- Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MRM Transitions:
 - Phenazone: Precursor Ion > Product Ion (e.g., m/z 189.1 > 109.1)
 - Phenazone-d3 (IS): Precursor Ion > Product Ion (e.g., m/z 192.1 > 112.1)
- Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas: 35, Collision Gas: 9, IonSpray Voltage: 5500 V, Temperature: 500°C).

Protocol 2: Quantification of Trichloroethanol in Human Urine by GC-MS

This protocol is suitable for determining the major metabolite of the chloral hydrate component of **dichloralphenazone**.

- 1. Sample Preparation (Enzymatic Hydrolysis, Liquid-Liquid Extraction, and Derivatization)
- Thaw frozen urine samples at room temperature.
- Vortex mix the urine samples.
- Pipette 1 mL of urine into a glass test tube.
- Add 50 μL of β-glucuronidase enzyme solution to hydrolyze glucuronide conjugates.[3]
- Incubate at 56°C for 1 hour.[3]
- Allow the sample to cool to room temperature.



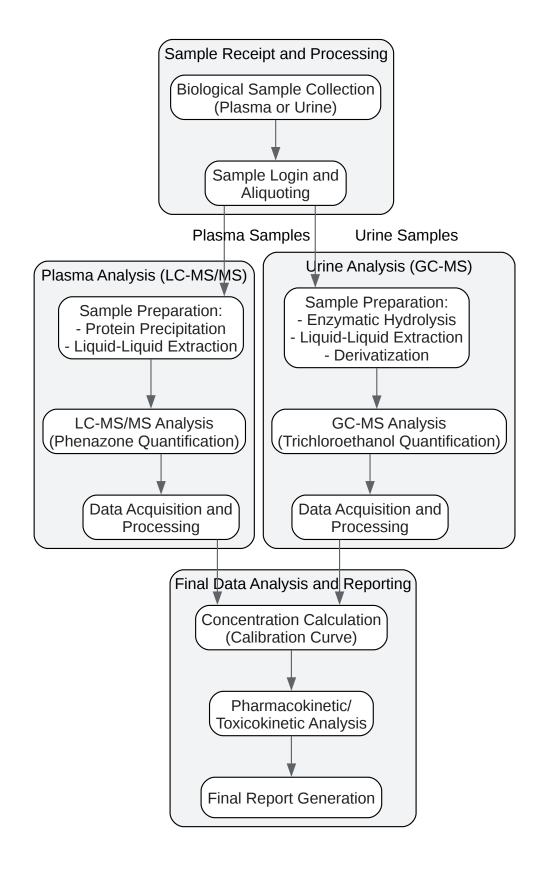
- Add 20 μL of internal standard working solution (e.g., Trichloroethanol-d3 at 1 μg/mL).
- Add 5 mL of ethyl acetate for extraction.
- Vortex for 2 minutes.
- Centrifuge at 3,000 x g for 10 minutes.
- Transfer the upper organic layer to a clean glass tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Add 50 μL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization.
- Cap the tube and heat at 70°C for 30 minutes.
- Cool to room temperature and transfer to a GC-MS autosampler vial.
- 2. GC-MS Conditions
- GC System: Agilent 8890 GC System or equivalent.
- Column: HP-5ms, 30 m x 0.25 mm, 0.25 μm film thickness.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 1 minute.
 - Ramp 1: 10°C/min to 150°C.
 - Ramp 2: 25°C/min to 280°C, hold for 5 minutes.
- · Injection Mode: Splitless.
- Injector Temperature: 250°C.



- Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- SIM lons (for TMS derivatives):
 - Trichloroethanol-TMS: Target and qualifier ions to be determined from the mass spectrum of the derivatized standard.
 - Trichloroethanol-d3-TMS (IS): Target and qualifier ions to be determined from the mass spectrum of the derivatized internal standard.
- Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.

Workflow and Pathway Diagrams





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Caption: Overall workflow for the quantification of **dichloralphenazone** components in biological samples.



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Caption: Dissociation and metabolic pathway of **dichloralphenazone**.

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